molecular formula C10H14N2O B1315372 3-(Piperidin-4-yloxy)pyridine CAS No. 310881-48-2

3-(Piperidin-4-yloxy)pyridine

Cat. No.: B1315372
CAS No.: 310881-48-2
M. Wt: 178.23 g/mol
InChI Key: URPWHVAXGCXZOR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring bonded to a piperidine ring via an oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction between 4-hydroxypyridine and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the hydroxyl group, thereby enhancing its nucleophilicity. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions, often using palladium or platinum catalysts, to yield reduced forms of the pyridine or piperidine rings.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced pyridine or piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)pyridine: Similar structure but with a direct nitrogen linkage.

    3-(Morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.

    3-(Pyrrolidin-4-yloxy)pyridine: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 3-(Piperidin-4-yloxy)pyridine is unique due to its specific combination of the pyridine and piperidine rings linked via an oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPWHVAXGCXZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477779
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310881-48-2
Record name 3-(Piperidin-4-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cold (0-5° C.), stirring solution of 3-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)pyridine (500 mg, 1.796 mmol) in anisole (8 mL) was treated with trifluoroacetic acid (8 mL, 11.84 g, 103.8 mmol). The resulting solution was stirred for 30 min. The volatiles were removed on a rotary evaporator, and the residue was neutralized and basified to pH 9 with solid K2CO3 and water. The mixture was extracted with chloroform (4×20 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated. The crude product was purified by column chromatography over silica gel, eluting with chloroform-acetone (9:1, v/v). Selected fractions were collected and concentrated to give 260 mg (81.2%) of an off-white, viscous liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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